![molecular formula C6H8N2S B1396173 2-Allylsulfanyl-1H-imidazole CAS No. 27098-94-8](/img/structure/B1396173.png)
2-Allylsulfanyl-1H-imidazole
Overview
Description
2-Allylsulfanyl-1H-imidazole is an organic sulfur compound that belongs to the imidazole family. It has a CAS Number of 27098-94-8 and a molecular weight of 140.21 . The IUPAC name for this compound is 2-(allylsulfanyl)-1H-imidazole .
Molecular Structure Analysis
The InChI code for 2-Allylsulfanyl-1H-imidazole is 1S/C6H8N2S/c1-2-5-9-6-7-3-4-8-6/h2-4H,1,5H2,(H,7,8) . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms in the molecule.Scientific Research Applications
Medicine
Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are used in the development of various drugs with anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, and antiviral properties .
Enzyme Inhibition
Imidazole derivatives are also used as enzyme inhibitors . Enzyme inhibitors are substances that bind to enzymes and decrease their activity. By blocking the activity of enzymes, they can help to treat diseases and protect against health conditions.
Agriculture
In the field of agriculture, imidazole derivatives act as selective plant growth regulators, fungicides, and herbicides . They help in controlling the growth of plants and protecting them from various diseases.
Green Chemistry
Imidazole derivatives are used in green chemistry and organometallic catalysis . They have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .
Synthetic Chemistry
Imidazole derivatives find applications in synthetic chemistry . They are used in diverse multicomponent reactions conducted under different conditions .
Industrial Applications
Imidazole derivatives are used in a variety of everyday applications . They are key components to functional molecules used in various industries .
Future Directions
Imidazoles are being increasingly used in a variety of applications, from pharmaceuticals and agrochemicals to solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, it can be expected that future research will continue to explore the synthesis, functionalization, and applications of imidazole derivatives, including 2-Allylsulfanyl-1H-imidazole.
Mechanism of Action
Target of action
Imidazole rings are a key component of many biologically active molecules, including certain vitamins and antibiotics . The specific targets of 2-Allylsulfanyl-1H-imidazole would depend on the particular biological or chemical system in which it is used.
Mode of action
The mode of action of 2-Allylsulfanyl-1H-imidazole would depend on its specific targets. In general, compounds with an imidazole ring can interact with various enzymes and receptors in cells .
Biochemical pathways
Imidazole rings are found in many important biochemical pathways. For example, they are a part of the structure of histidine, an amino acid involved in protein synthesis .
Pharmacokinetics
The polar nature of the imidazole ring can improve the solubility of drugs, which can affect their pharmacokinetic properties .
properties
IUPAC Name |
2-prop-2-enylsulfanyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-2-5-9-6-7-3-4-8-6/h2-4H,1,5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVJEEFWXBVPHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allylsulfanyl-1H-imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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